2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
The compound 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide features a pyridazinone core substituted at position 3 with a thiophen-2-yl group and an acetamide side chain at position 1. The acetamide nitrogen is further linked to a 4-(trifluoromethyl)phenyl moiety. This structure combines a heterocyclic pyridazinone scaffold with electron-withdrawing (trifluoromethyl) and aromatic (thiophene) groups, which may influence solubility, stability, and bioactivity .
Properties
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-17(19,20)11-3-5-12(6-4-11)21-15(24)10-23-16(25)8-7-13(22-23)14-2-1-9-26-14/h1-9H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQIDWLKXPCELK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting with the formation of the pyridazine ring. One common approach is to react thiophene-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the pyridazine core
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for large-scale production by employing continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and yield while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of amines or alcohols.
Substitution: : Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays, indicating potential antiviral, anti-inflammatory, and anticancer properties. Its interaction with biological targets can lead to the development of new therapeutic agents.
Medicine
In medicine, the compound's potential as a drug candidate is being explored. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the pyridazine and thiophene rings contribute to its overall biological activity. The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences between the target compound and analogs from the provided evidence:
Physicochemical Properties
- Melting Points: Compound 15 (from ): 238–239°C (high due to nitro and piperazine groups) . Compound 6a (from ): 198–200°C (lower, possibly due to flexible antipyrine group) .
Synthetic Yields :
Biological Activity
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, a synthetic organic compound belonging to the pyridazinone class, has attracted attention for its diverse biological activities. This compound is particularly noted for its potential as a therapeutic agent in treating inflammatory diseases and certain forms of cancer due to its inhibitory effects on key enzymes involved in these conditions.
Chemical Structure and Properties
The compound's structure features a pyridazinone core with a thiophene ring and a trifluoromethyl-substituted phenyl group. This unique combination may enhance its biological activity and selectivity for specific targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H14F3N3O2S |
| Molecular Weight | 353.35 g/mol |
| LogP | 0.1582 |
| Polar Surface Area | 82.069 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
Biological Activity Overview
The primary biological activity of this compound revolves around its role as an inhibitor of human leukocyte elastase (HLE) . HLE is an enzyme that plays a crucial role in inflammatory processes, particularly in conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Inhibition of HLE by this compound can lead to reduced inflammation and tissue damage, which are hallmark features of various chronic inflammatory diseases. The compound's ability to modulate elastase activity suggests significant therapeutic implications.
In Vitro Studies
Recent studies have demonstrated that the compound exhibits potent inhibitory effects against HLE, with IC50 values indicating effective concentrations required to inhibit 50% of enzyme activity. For instance, related compounds in the same class have shown promising anti-inflammatory effects with IC50 values ranging from 20 μM to 50 μM .
Case Studies
- Anti-inflammatory Activity : In a study investigating the anti-inflammatory properties of pyridazinone derivatives, it was found that compounds similar to 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide significantly reduced pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli .
- Antitumor Potential : Another case study highlighted the potential of this compound in cancer treatment, where it was evaluated alongside other pyridazinones for their ability to inhibit tumor cell proliferation in vitro. The results indicated that the compound could effectively reduce cell viability in several cancer cell lines, suggesting its role as a candidate for further development in oncology .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with similar pyridazinone derivatives was conducted:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| N-(4-methylphenyl)-2-(6-oxo-pyridazin)acetamide | Anti-inflammatory | 45 |
| 4-(Thiophen-2-yl)-N-(phenethyl)acetamide | Antitumor | 35 |
| N-(4-trifluoromethylphenyl)-2-(6-oxo-pyridazin)acetamide | Human leukocyte elastase inhibitor | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
